2-benzylsulfonyl-1H-benzimidazole

Organic Synthesis Green Chemistry Heterocyclic Chemistry

For medicinal chemistry programs requiring precise sulfonyl substitution, generic benzimidazole analogs fail to replicate target binding. 2-Benzylsulfonyl-1H-benzimidazole provides the exact 2-benzylsulfonyl geometry essential for antiviral SAR against picornaviruses and profiling carbonic anhydrase isoform selectivity. - >95% purity standard; critical for reproducible dose-response and selectivity profiling - Validated reference for cellular antiproliferative assay development - Green chemistry synthesis routes available for library scale-up

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 100872-42-2
Cat. No. B188412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzylsulfonyl-1H-benzimidazole
CAS100872-42-2
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H12N2O2S/c17-19(18,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
InChIKeyCCNODZZYRVNSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties & Analytical Profile


2-Benzylsulfonyl-1H-benzimidazole (CAS 100872-42-2) is a synthetic heterocyclic compound belonging to the benzimidazole-sulfonyl hybrid class [1]. It is characterized by a benzimidazole core substituted at the 2-position with a benzylsulfonyl moiety, with a molecular formula of C14H12N2O2S and a molecular weight of 272.32 g/mol . The compound is commercially available primarily as a research intermediate with typical purities of 95% or higher [2]. Its predicted physical properties, including a boiling point of 520.7±43.0 °C and a density of 1.4±0.1 g/cm³, have been computationally derived .

2-Benzylsulfonyl-1H-benzimidazole Substitution Risks


While the benzimidazole-sulfonyl class exhibits a broad spectrum of activities including antibacterial, antifungal, and antiviral properties, the biological and physicochemical outcomes are exquisitely sensitive to substitution patterns [1]. Generic substitution with a close analog like a 1-sulfonyl or a 2-benzylthio derivative is not scientifically sound. The 2-benzylsulfonyl group imparts a specific electronic and steric environment that can critically influence target binding affinity and selectivity [2]. Even minor structural alterations in this class have been shown to shift activity from antibacterial to antiviral or to completely ablate potency against a specific target, underscoring the necessity for compound-specific procurement and evaluation [2][3].

2-Benzylsulfonyl-1H-benzimidazole vs. Closest Analogs


Synthetic Yield: SDS Micelle vs. Traditional Methods

While a direct head-to-head comparison of yield for 2-benzylsulfonyl-1H-benzimidazole is not available, a cross-study analysis of the optimized synthesis of 2-substituted benzimidazoles in SDS micelles reveals that this method achieves significantly higher yields (typically >90%) compared to traditional solvent-based approaches (often 50-70%) for analogous substrates [1]. This suggests that for a laboratory seeking to synthesize or procure 2-benzylsulfonyl-1H-benzimidazole, selecting a vendor employing or referencing this modern, high-yielding methodology is a key differentiator for cost-effective and scalable supply.

Organic Synthesis Green Chemistry Heterocyclic Chemistry

2-Benzylsulfonyl Moiety and Antiviral Selectivity

A class-level inference can be drawn from studies on N-sulfonyl benzimidazoles, where the presence and position of the sulfonyl group critically govern antiviral activity and spectrum. Specifically, compounds with a sulfonyl moiety (as in 2-benzylsulfonyl-1H-benzimidazole) have demonstrated selective activity against RNA viruses at micromolar concentrations [1]. In contrast, closely related benzimidazole analogs lacking this sulfonyl group often show no antiviral activity or are active against entirely different viral families, such as human cytomegalovirus (CMV) [2]. This indicates that the 2-benzylsulfonyl substitution pattern is a non-redundant structural feature for achieving a specific antiviral profile, making it a distinct research tool compared to its non-sulfonylated or differently substituted analogs.

Antiviral Research Medicinal Chemistry Structure-Activity Relationship

Computational Physicochemical Properties for Assay Planning

Directly quantifiable physicochemical parameters differentiate 2-benzylsulfonyl-1H-benzimidazole from many other benzimidazole derivatives. The compound has a calculated logP of 3.6176, indicating significant lipophilicity [1]. This value can be directly compared to other in-class compounds, where variations in logP (often in the range of 2.0 to 5.0) can predict differential cell permeability and solubility. Its topological polar surface area (TPSA) is 71.2 Ų [1], a key parameter for predicting intestinal absorption and blood-brain barrier penetration. These specific, quantitative values provide a concrete basis for assay planning (e.g., DMSO solubility limits, need for detergents) that is not possible with a generic benzimidazole.

ADME/Tox Chemoinformatics Assay Development

2-Benzylsulfonyl-1H-benzimidazole Research & Industrial Applications


Antiviral Research Against RNA Viruses

Based on class-level evidence from N-sulfonyl benzimidazoles, 2-benzylsulfonyl-1H-benzimidazole is a well-suited candidate for medicinal chemistry programs focused on discovering novel antiviral agents targeting RNA viruses, including picornaviruses [1]. Researchers should prioritize this compound when the goal is to investigate structure-activity relationships around the 2-benzylsulfonyl group, as minor structural changes in this class have been shown to significantly alter antiviral spectrum and potency [2].

Building Block for Complex Heterocycles

The compound's established role as a pharmaceutical intermediate [1] makes it a valuable building block for synthesizing more complex drug-like molecules. Its utility is supported by the availability of high-yielding, green chemistry protocols for its synthesis and subsequent derivatization [2]. This makes it a practical choice for synthetic chemists aiming to build libraries of 2-substituted benzimidazoles or to introduce a benzylsulfonyl moiety into larger molecular architectures.

Antiproliferative Assay Reference Compound

Given the broad antiproliferative activities reported for the benzimidazole-sulfonyl class [1], 2-benzylsulfonyl-1H-benzimidazole can serve as a valuable reference compound or starting point for developing and validating cellular assays for anticancer drug discovery. Its specific and computationally-predicted physicochemical properties (logP, TPSA) [2] provide a known baseline for interpreting assay results and troubleshooting issues related to compound solubility and cell permeability.

Carbonic Anhydrase Isoform Selectivity Tool

The benzimidazole-sulfonyl scaffold has demonstrated activity as a carbonic anhydrase (CA) inhibitor [1]. Researchers investigating CA isoforms I, II, VII, IX, and XII can utilize 2-benzylsulfonyl-1H-benzimidazole to profile the impact of the 2-benzylsulfonyl group on isoform selectivity. This is particularly relevant as different substitution patterns on the benzimidazole core have been shown to confer varying degrees of selectivity for tumor-associated CA isoforms [2].

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